

Chaetoglobosin Vb: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Chaetoglobosin Vb*

Cat. No.: *B14103537*

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Introduction

Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, notably from the genus *Chaetomium*.^{[1][2]} As a member of the diverse chaetoglobosin family, it features a characteristic polyketide-derived macrocycle fused to a perhydroisoindol-1-one ring system, with a substituted indole moiety. This technical guide provides an in-depth analysis of the physical, chemical, and biological properties of **Chaetoglobosin Vb**, compiling available data into a structured format to support research and development efforts.

Physicochemical Properties

Chaetoglobosin Vb is a white, amorphous powder. A comprehensive summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	PubChem CID: 71768076
Molecular Weight	528.6 g/mol	PubChem CID: 71768076
CAS Number	1399690-75-5	PubChem CID: 71768076
Appearance	White amorphous powder	(Xue et al., 2012)
Optical Rotation	[α] ²⁵ _D +80 (c 1.0, MeOH)	(Xue et al., 2012)
High-Resolution Mass Spectrometry (HRESIMS)	m/z 529.2694 [M+H] ⁺ (calcd. for C ₃₂ H ₃₇ N ₂ O ₅ , 529.2697)	(Xue et al., 2012)

Spectroscopic Data

The structural elucidation of **Chaetoglobosin Vb** was accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data, recorded in CDCl₃, are pivotal for the structural confirmation of **Chaetoglobosin Vb**.

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	173.2	
3	53.4	2.67 (m)
4	50.2	2.85 (m)
5	64.7	
6	70.0	
7	84.9	3.48 (d, 10.1)
8	56.7	2.94 (dd, 15.5, 1.7)
9	135.1	
10	42.7	2.65 (dd, 15.5, 10.1), 2.94 (dd, 15.5, 1.7)
11	20.2	1.32 (s)
12	16.5	1.04 (d, 6.7)
13	127.8	5.63 (br d, 10.1)
14	132.5	5.95 (dd, 15.0, 10.0)
15	39.8	2.01 (m), 2.45 (m)
16	31.5	1.50 (ddd, 14.4, 4.9, 2.7), 1.65 (m)
17	148.3	7.44 (d, 15.3)
18	136.6	6.50 (dd, 15.3, 10.7)
19	204.5	
20	207.3	
21	132.0	
22	136.8	
23	64.7	4.77 (dd, 10.1, 1.7)

1'	127.8	
2'	125.8	7.10 (m)
3'	108.0	
4'	118.9	7.52 (d, 7.9)
5'	118.2	7.04 (m)
6'	121.1	7.10 (m)
7'	111.7	7.36 (d, 8.1)
8'	136.1	

Other Spectroscopic Data

Technique	Data
Infrared (IR) (KBr) ν_{\max} cm^{-1}	3383, 1682
Ultraviolet (UV) λ_{\max} (MeOH) nm (log ϵ)	225 (4.40)
Electronic Circular Dichroism (ECD) (c 0.13 mg/mL, MeOH) λ_{\max} ($\Delta\epsilon$)	240 (-2.95), 232 (-0.64), 200 (+55.34)

Biological Activity and Potential Signaling Pathways

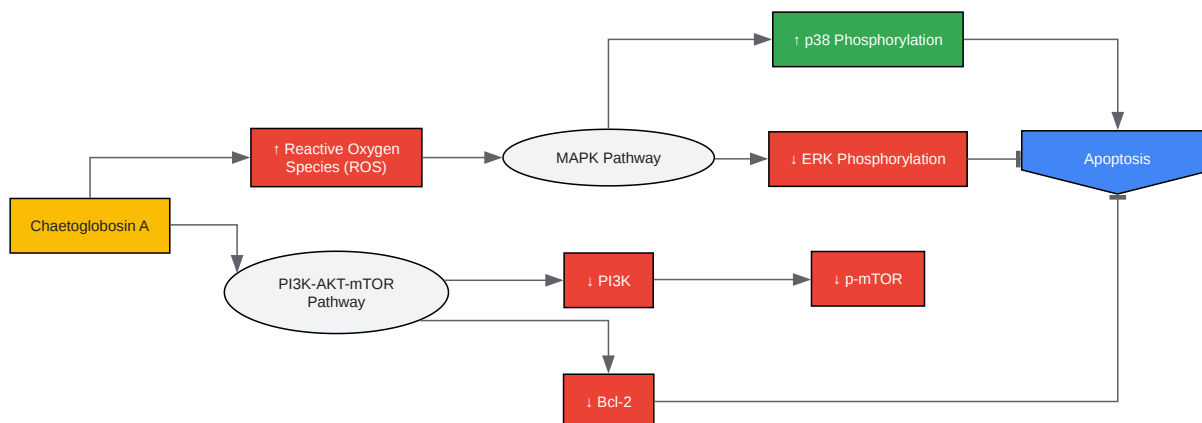
Chaetoglobosins as a class are known for their wide range of biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[2] While specific signaling pathway data for **Chaetoglobosin Vb** is limited, related compounds offer insights into potential mechanisms of action.

Antifungal Activity

Chaetoglobosin Vb has been tested against various phytopathogens.[1] The general mechanism for the antifungal activity of chaetoglobosins is believed to involve the disruption of the actin cytoskeleton, which is crucial for fungal growth and cell division.

Potential Signaling Pathways

Based on studies of other chaetoglobosins, **Chaetoglobosin Vb** may influence key cellular signaling pathways. For instance, Chaetoglobosin A has been shown to induce apoptosis in cancer cells by modulating the MAPK and PI3K-AKT-mTOR signaling pathways.[3]



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Potential signaling pathway of Chaetoglobosin A.

Experimental Protocols

Isolation and Purification of Chaetoglobosin Vb

The following protocol is based on the methods described by Xue et al. (2012):

- **Fungal Culture:** The endophytic fungus *Chaetomium globosum*, associated with the leaves of the Ginkgo biloba tree, is cultured on a solid rice medium.
- **Extraction:** The fermented solid culture is extracted with ethyl acetate.
- **Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

- Purification: Fractions containing **Chaetoglobosin Vb** are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to yield the pure compound.

Fungal Culture & Extraction

Culture of *Chaetomium globosum*
on solid rice medium



Extraction with Ethyl Acetate



Chromatographic Separation

Silica Gel Column Chromatography
(Chloroform-Methanol Gradient)



Sephadex LH-20 Column
Chromatography



Preparative TLC



Final Product

Pure Chaetoglobosin Vb

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Isolation workflow for **Chaetoglobosin Vb**.

Antifungal Bioassay

The antifungal activity of **Chaetoglobosin Vb** can be evaluated using a standard agar diffusion method.

- **Preparation of Fungal Plates:** A suitable agar medium (e.g., Potato Dextrose Agar) is poured into Petri dishes and allowed to solidify. The surface is then inoculated with a suspension of the target phytopathogenic fungus.
- **Application of Compound:** Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of **Chaetoglobosin Vb** dissolved in a suitable solvent (e.g., DMSO).
- **Incubation:** The discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control.
- **Measurement of Inhibition Zone:** The plates are incubated at an appropriate temperature for 24-48 hours, and the diameter of the zone of inhibition around each disc is measured.

Conclusion

Chaetoglobosin Vb presents as a promising natural product with notable biological activities. This guide consolidates the currently available technical data to facilitate further investigation into its therapeutic and biotechnological potential. The detailed physicochemical properties, spectroscopic data, and experimental protocols provided herein are intended to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways affected by **Chaetoglobosin Vb**.

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